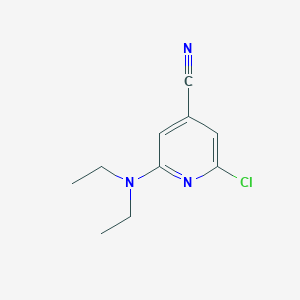
2-Chloro-6-(diethylamino)pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(diethylamino)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a diethylamino group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can produce a pyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(diethylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(diethylamino)pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-4-cyanopyridine: Lacks the diethylamino group, making it less versatile in certain reactions.
2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a different substituent on the pyridine ring, leading to different chemical properties and applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a different core structure but share some similar functional groups, leading to comparable reactivity in certain contexts.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClN3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-chloro-6-(diethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-3-14(4-2)10-6-8(7-12)5-9(11)13-10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RUSAVXPWLXZGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CC(=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


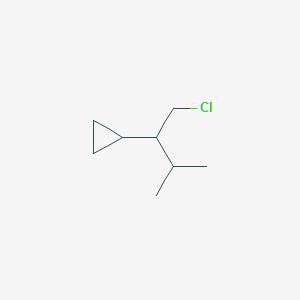
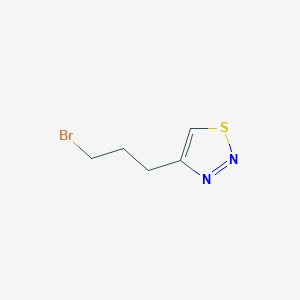

![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
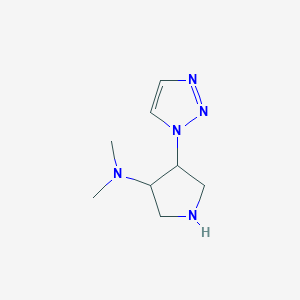

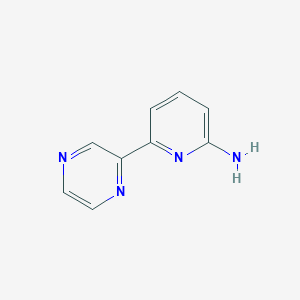
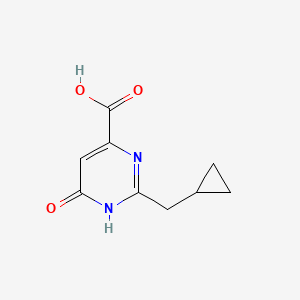
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)

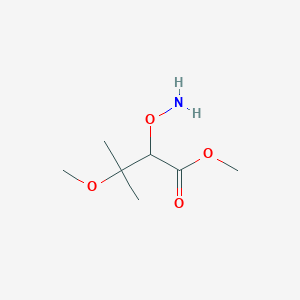
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
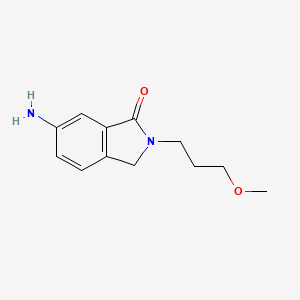
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
